1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One
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Overview
Description
1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is a chemical compound with the molecular formula C7H15N3O2S. It is a white crystalline powder commonly used in medical, environmental, and industrial research
Scientific Research Applications
1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
The primary target of 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction results in enhanced cleavage of PARP1 and increased phosphorylation of H2AX .
Biochemical Pathways
The compound’s interaction with PARP affects the DNA repair pathway. By inhibiting PARP1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA errors and eventually cell death .
Result of Action
The action of this compound leads to a loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC 50 value found to be 18 μM for a similar compound . The compound also increased CASPASE 3/7 activity, which is involved in the execution-phase of cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary amines.
Comparison with Similar Compounds
- 1-[4-(Methylsulfonyl)-1-piperazinyl]ethanone
- 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol
Comparison: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERBPBMMIAXAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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